molecular formula C20H14CuN3Na3O15S4 B079974 C.I. Reactive Violet 4 CAS No. 12769-08-3

C.I. Reactive Violet 4

Cat. No. B079974
CAS RN: 12769-08-3
M. Wt: 797.1 g/mol
InChI Key: VAVKOHVLNBBLQE-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Reactive Violet 4 is a red light purple powder that has good solubility in water . It is used for dyeing and printing cotton fabric and is also suitable for discharge printing .


Synthesis Analysis

The manufacturing method of C.I. Reactive Violet 4 involves diazotization of 2-(3-Amino-4-methoxyphenylsulfonyl)ethyl hydrogen sulfate, coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, and then transformation into a 1:1 copper complex .


Molecular Structure Analysis

The molecular formula of C.I. Reactive Violet 4 is C20H16N3Na3O15S4 . It has a molecular weight of 753.59 . The dye is a single azo, metal complex .


Physical And Chemical Properties Analysis

C.I. Reactive Violet 4 is a red light purple powder with good solubility in water . It has a molecular weight of 753.59 . It is used for dyeing and printing cotton fabric and is also suitable for discharge printing .

Scientific Research Applications

  • Photodegradation Studies :

    • C.I. Reactive Violet 4 and similar dyes have been the subject of studies focusing on their photodegradation, particularly using photo-Fenton processes. These studies reveal significant insights into the degradation pathways and efficiencies of these dyes under both artificial and solar irradiation conditions (Carneiro, Nogueira, & Zanoni, 2007).
    • Photocatalytic degradation using Ag+ doped TiO2 has also been researched for dyes like C.I. Basic Violet 3, showing the impact of various factors such as pH and interfering substances on the degradation process (Gupta, Pal, & Sahoo, 2006).
  • Adsorption and Removal Techniques :

    • The adsorption behavior of similar dyes on activated carbon has been investigated, providing data on the adsorption capacity, influence of pH and temperature, and the isotherm models that best describe the adsorption process (Al-Degs, El‐Barghouthi, El-Sheikh, & Walker, 2008).
    • Studies on the removal of reactive dyes from wastewater using combined coagulation and carbon adsorption methods highlight the potential for nearly total elimination of dyes, offering insights into efficient wastewater treatment techniques (Papić, Koprivanac, Božić, & Meteš, 2004).
  • Electrochemical and Photoelectrochemical Treatment :

  • Characterization and Analysis :

    • Detailed analysis and characterization of dyes including C.I. Reactive Blue 4 have been conducted using various spectrophotometric and chromatographic techniques, contributing to a better understanding of these dyes in environmental contexts (Epolito, Lee, Bottomley, & Pavlostathis, 2005).

Future Directions

The future directions in the use of dyes like C.I. Reactive Violet 4 could involve the development of more sustainable and eco-friendly dyeing methods . For instance, one study discusses a cleaner and more sustainable method for dyeing cotton fabric using microwave-treated Reactive Violet 05 dye solution .

properties

IUPAC Name

copper;trisodium;5-acetamido-4-oxido-3-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O15S4.Cu.3Na/c1-10(24)21-15-9-13(40(29,30)31)6-11-7-17(41(32,33)34)19(20(26)18(11)15)23-22-14-8-12(2-3-16(14)25)39(27,28)5-4-38-42(35,36)37;;;;/h2-3,6-9,25-26H,4-5H2,1H3,(H,21,24)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;/q;+2;3*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVKOHVLNBBLQE-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14CuN3Na3O15S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Reactive Violet 4

CAS RN

12769-08-3
Record name C.I. Reactive Violet 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012769083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cuprate(3-), [5-(acetylamino)-4-(hydroxy-.kappa.O)-3-[2-[2-(hydroxy-.kappa.O)-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl-.kappa.N1]-2,7-naphthalenedisulfonato(5-)]-, sodium (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisodium [5-acetamido-4-hydroxy-3-[[2-hydroxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonato(5-)]cuprate(3-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C.I. Reactive Violet 4
Reactant of Route 2
Reactant of Route 2
C.I. Reactive Violet 4
Reactant of Route 3
C.I. Reactive Violet 4
Reactant of Route 4
Reactant of Route 4
C.I. Reactive Violet 4
Reactant of Route 5
Reactant of Route 5
C.I. Reactive Violet 4
Reactant of Route 6
Reactant of Route 6
C.I. Reactive Violet 4

Citations

For This Compound
6
Citations
F Jordinson, R Lockwood - Journal of the Society of Dyers and …, 1964 - Wiley Online Library
The reactive systems and chromophores present in reactive dyes are briefly discussed, with reference to the wet fastness of the dyeings produced on cellulosic fibres. The results are …
Number of citations: 4 onlinelibrary.wiley.com
VA Shenai, KP Pai - Journal of Applied Polymer Science, 1979 - Wiley Online Library
… Commercial sulfatoethylsulfone dyes, Remazol Brilliant Blue R (CI Reactive Blue 19), Remazol Red Violet R (CI Reactive Violet 4), and Remazol Black B (CI Reactive Black 5), purified6 …
Number of citations: 2 onlinelibrary.wiley.com
MM Hassan, CM Carr - Chemosphere, 2018 - Elsevier
The effluent discharged by the textile dyehouses has a seriously detrimental effect on the aquatic environment. Some dyestuffs produce toxic decomposition products and the metal …
Number of citations: 569 www.sciencedirect.com
T Hihara, Y Okada, Z Morita - Dyes and pigments, 2000 - Elsevier
Monomer–dimer equilibriums of triphenodioxazine (TPDO) reactive dyes with vinylsulfone anchors (PVS-TPDO) and monochlorotriazine anchors (MCT-TPDO) were investigated in …
Number of citations: 36 www.sciencedirect.com
CT Helmes, CC Sigman, VA Fung… - … Science & Health …, 1984 - Taylor & Francis
A study of azo and nitro dyes as candidates for nomination to the NCI Chemical Selection Working Group (CSWG) for carcinogenesis bioassay is described. The preliminary candidate …
Number of citations: 77 www.tandfonline.com
JN Chakraborty - 2015 - books.google.com
This is a comprehensive book that imparts technological skills about the colouration of textiles. It discusses academic as well as shop-floor aspects of colouration. It also covers eco-…
Number of citations: 220 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.